2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H19F3N4O3 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.14092497 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C31H30N8O2 with a molecular weight of 554.63 g/mol. The structural components include a pyrazolo[1,5-a]imidazole core and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.
Research indicates that the compound exhibits anticancer properties by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the activity of various kinases, including ERK1/2, which play a pivotal role in cancer cell growth and differentiation.
Anticancer Activity
The compound has been tested against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 10.79 | Induction of apoptosis via caspase activation |
A549 (Lung) | 8.107 | Inhibition of ERK1/2 signaling pathway |
HepG2 (Liver) | 10.28 | Cell cycle arrest at G1 phase |
These results suggest that the compound is particularly effective against breast and lung cancer cells, demonstrating lower IC50 values compared to standard chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The introduction of specific substituents on the pyrazolo[1,5-a]imidazole ring significantly affects the compound's biological activity. For instance:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Methoxymethyl Substitution : Influences binding affinity to target proteins.
Studies have shown that modifications leading to increased hydrophobic interactions often correlate with improved anticancer efficacy.
Case Studies and Research Findings
A notable study published in Molecules highlighted the compound's selective cytotoxicity against various cancer types. The authors reported that derivatives with fluorine substitutions exhibited enhanced activity due to improved interactions with cellular targets12.
In another investigation focusing on apoptosis induction, it was found that treatment with this compound resulted in significant activation of caspases 3, 8, and 9 in MCF-7 cells, indicating a robust apoptotic response3.
Properties
IUPAC Name |
2-[6-(methoxymethyl)-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-32-12-16-19(13-7-3-2-4-8-13)20-27-21(31)17(29(20)28-16)11-18(30)26-15-10-6-5-9-14(15)22(23,24)25/h2-10,17H,11-12H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERZOUUZJJQBKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.